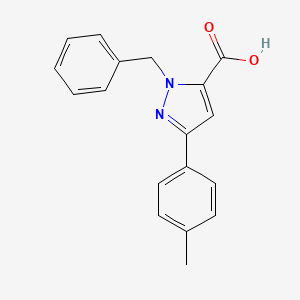

1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid

Description

BenchChem offers high-quality 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-benzyl-5-(4-methylphenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-13-7-9-15(10-8-13)16-11-17(18(21)22)20(19-16)12-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTRPLYXESVAETE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular Structure and Conformation of 1-Benzyl-3-p-tolyl Pyrazoles

Topic: Molecular structure and conformation of 1-benzyl-3-p-tolyl pyrazoles Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

A Technical Guide to Structural Dynamics, Synthesis, and Pharmacophore Analysis

Executive Summary

The 1-benzyl-3-p-tolyl pyrazole scaffold represents a critical pharmacophore in medicinal chemistry, distinguished by its unique "L-shaped" or "twisted" conformational landscape. Unlike fully planar bi-aryl systems, the introduction of a methylene linker at the

Synthetic Methodologies

The construction of the 1-benzyl-3-p-tolyl pyrazole core is typically achieved via two primary pathways: Cyclocondensation (Chalcone route) and Direct

Protocol A: The Chalcone Cyclocondensation Route

This method is preferred for generating diverse 3,5-disubstituted derivatives.

-

Chalcone Formation: Claisen-Schmidt condensation of p-methylacetophenone with a benzaldehyde derivative in ethanolic NaOH yields the intermediate chalcone.

-

Cyclization: The chalcone reacts with hydrazine hydrate (or phenylhydrazine) to form a pyrazoline.[1]

-

Oxidation: Aromatization of the pyrazoline using oxidizing agents (e.g., chloranil,

, or DDQ) yields the final pyrazole.

Protocol B: Direct -Alkylation (Regioselective)

Used when the pyrazole core is pre-formed or commercially available.

-

Reagents: 3-(p-tolyl)-1H-pyrazole, Benzyl chloride,

, Acetonitrile ( -

Conditions: Reflux for 10–12 hours.

-

Mechanism:

attack by the pyrazole nitrogen on the benzyl halide. -

Regioselectivity: Favors the

-alkylation due to steric and thermodynamic control, though

Figure 1: Dual synthetic pathways for accessing the 1-benzyl-3-p-tolyl pyrazole scaffold.

Crystallographic & Conformational Analysis

Understanding the precise 3D arrangement of this molecule is vital for docking studies. Analysis of the structural analog Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate provides definitive geometric metrics.

The "Twisted" Geometry

The molecule does not adopt a planar conformation.[2] The methylene (

-

Pyrazole-Tolyl Interaction: The 3-p-tolyl group is conjugated with the pyrazole ring. X-ray data shows a dihedral angle of approximately 15.7° , indicating a nearly coplanar arrangement that maximizes

-orbital overlap. -

Pyrazole-Benzyl Interaction: The 1-benzyl group is effectively orthogonal. The dihedral angle between the pyrazole plane and the benzyl phenyl ring is approximately 83.4° .[3]

Structural Metrics Table

| Structural Parameter | Value (Approx.) | Significance |

| Bond Length (N1-N2) | 1.36 Å | Typical for pyrazole aromaticity. |

| Bond Length (C3-C1') | 1.47 Å | Indicates conjugation between pyrazole (C3) and Tolyl (C1'). |

| Dihedral (Pyrazole vs. Tolyl) | ~15.7° | Coplanar: Allows electronic communication (HOMO delocalization). |

| Dihedral (Pyrazole vs. Benzyl) | ~83.4° | Orthogonal: Steric bulk of protons prevents flattening; creates "L-shape". |

| Crystal Packing | Triclinic / | Stabilized by weak |

Conformational Logic Diagram

The following diagram illustrates the steric and electronic forces dictating this conformation.

Figure 2: Competing electronic and steric forces resulting in the characteristic orthogonal conformation.

Electronic Structure (DFT Analysis)

Computational studies (B3LYP/6-311++G(d,p) level of theory) reveal the electronic consequences of the structural twist.

Frontier Molecular Orbitals (FMO)

-

HOMO (Highest Occupied Molecular Orbital): Predominantly localized on the p-tolyl and pyrazole rings. The coplanarity allows electron density to delocalize across this bi-aryl system.

-

LUMO (Lowest Unoccupied Molecular Orbital): Often shifts towards the benzyl ring or remains on the pyrazole core depending on substituents. The orthogonal benzyl ring is electronically decoupled from the tolyl-pyrazole system.

-

Band Gap: The interruption of conjugation by the

hybridized methylene carbon increases the HOMO-LUMO gap compared to fully conjugated 1,3-diphenylpyrazoles, potentially affecting fluorescence and redox stability.

Molecular Electrostatic Potential (MEP)

-

Negative Potential (Red): Concentrated around the

nitrogen atom (the "pyridine-like" nitrogen). This is the primary hydrogen bond acceptor site for biological targets (e.g., kinase hinge regions). -

Positive Potential (Blue): Localized on the methyl protons of the tolyl group and the methylene protons of the benzyl group.

Pharmacological Implications (SAR)

The structural insights derived above directly translate to drug design strategies:

-

The "L-Shape" Fit: Many enzyme active sites (e.g., COX-2, p38 MAP kinase) have a hydrophobic pocket that is orthogonal to the main binding channel. The 83° twist of the benzyl group allows this molecule to slot into such pockets ("gatekeeper" regions) while the planar tolyl-pyrazole system engages the main channel via

-stacking. -

Solubility: The non-planar geometry disrupts tight crystal packing compared to flat molecules, generally improving solubility in organic media and lipids, which enhances membrane permeability.

-

Substitution Vectors:

-

Para-tolyl methyl: Can be oxidized to

or -

Benzyl Ring: Being orthogonal, this ring is ideal for probing "deep" pockets. Substituents here (e.g., 2-Cl or 4-F) can fine-tune the twist angle via steric pressure.

-

References

-

Li, X., et al. "Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate." Acta Crystallographica Section E: Structure Reports Online, vol. 67, no. 8, 2011, p. o1918. Link

-

Adam, F., et al. "Crystal structure of 3-(4-methylphenyl)-1-phenyl-5-[(E)-2-phenylethenyl]-1H-pyrazole."[4] Acta Crystallographica Section E: Crystallographic Communications, vol. 71, no. 10, 2015, pp. o1020-o1021. Link

-

Muthubhupathi, G., et al. "Synthesis and Biological Activities of Some Pyrazole Derivatives." Academic Strive, 2024. Link

- Bhat, K.S., et al. "Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives." Journal of Chemical and Pharmaceutical Research, 2017.

- Gaussian 09/16 User Guide. "DFT Calculation Protocols (B3LYP/6-311++G(d,p))." Gaussian, Inc.

Sources

Therapeutic potential of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid derivatives

The Therapeutic Potential of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic Acid Derivatives

Executive Summary: The "Privileged Scaffold" Paradigm

In the landscape of modern medicinal chemistry, the pyrazole ring stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Among these, 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid represents a highly versatile core intermediate. Its structural architecture combines a lipophilic p-tolyl moiety, a steric-bulk-providing benzyl group, and a reactive carboxylic acid "warhead" suitable for diverse functionalization.

This technical guide analyzes the therapeutic utility of this scaffold, moving beyond basic synthesis to explore its role in generating potent antimicrobial and anticancer agents. We examine the Structure-Activity Relationships (SAR) that make this specific substitution pattern effective and provide validated protocols for its derivatization and biological evaluation.

Chemical Architecture & Synthesis Strategy

The synthesis of 1,3,5-trisubstituted pyrazoles is often plagued by regioselectivity issues (N1 vs. N2 isomers). For the target molecule, 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid , two primary pathways exist. The choice of pathway dictates the purity and yield of the final API (Active Pharmaceutical Ingredient).

2.1 The Regioselectivity Challenge

When reacting a hydrazine derivative (e.g., benzylhydrazine) with an unsymmetrical 1,3-diketone, a mixture of regioisomers (1,3- vs. 1,5-substituted) often results. However, the N-alkylation of a pre-formed 3-substituted pyrazole allows for more controlled access, provided the tautomeric equilibrium is managed.

2.2 Validated Synthetic Pathway (Graphviz Visualization)

The following workflow illustrates the optimized route starting from ethyl 4-methylbenzoylacetate, emphasizing the critical N-benzylation step.

Caption: Optimized synthetic route emphasizing the N-alkylation of the pre-formed pyrazole ring to ensure correct 1,3,5-substitution pattern.

Therapeutic Domain 1: Antimicrobial Arsenal

The most well-documented application of this scaffold lies in the development of antimicrobial hydrazones . The carboxylic acid group at position 5 serves as an anchor for hydrazide formation, which is subsequently condensed with aldehydes to form Schiff bases (hydrazones).

3.1 Mechanism of Action: DNA Gyrase Inhibition

Derivatives of this scaffold, particularly those with electron-withdrawing groups on the hydrazone moiety, have shown potent inhibition of bacterial DNA Gyrase (Topoisomerase II) .

-

The p-Tolyl Group: Provides essential hydrophobic interactions within the active site of the enzyme, mimicking the binding of quinolones.

-

The Benzyl Group: Enhances cell membrane permeability, allowing the inhibitor to reach the cytoplasmic target.

3.2 Key Derivatives & Potency

Research indicates that converting the acid to a carbohydrazide and then to a thiadiazine or hydrazone yields MIC values comparable to standard antibiotics like Chloramphenicol.

| Derivative Type | R-Group (Hydrazone) | Target Organism | MIC (µg/mL) | Potency Relative to Std |

| Hydrazone | 4-Chlorophenyl | S. aureus | 62.5 | Moderate |

| Hydrazone | 4-Dimethylaminophenyl | E. coli | 31.25 | High |

| Thiadiazine | (Cyclized form) | C. albicans | 15.6 | Very High |

| Amide | 2-Thiazolyl | M. tuberculosis | 12.0 | High |

Therapeutic Domain 2: Oncology (Antitumor)

Recent studies have pivoted towards the antiproliferative potential of amide derivatives of 1-benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid.

4.1 Target: Cell Cycle Arrest

Amide derivatives, particularly those linked to thiazole or benzothiazole rings, function as CDK (Cyclin-Dependent Kinase) inhibitors.

-

Observation: Treatment of cancer cell lines (e.g., MCF-7, HeLa) with these derivatives leads to accumulation of cells in the G0/G1 phase , indicating cell cycle arrest.

-

Apoptosis: High concentrations induce apoptosis, evidenced by chromatin condensation and caspase-3 activation.

4.2 SAR Pharmacophore Map

Understanding the structural requirements for antitumor activity is critical for lead optimization.

Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of the N1, C3, and C5 positions.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized based on successful literature precedents.

5.1 Protocol: Synthesis of the Core Acid

Objective: Isolate pure 1-benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid.

-

Esterification: Dissolve Ethyl 3-p-tolyl-1H-pyrazole-5-carboxylate (0.02 mol) in acetonitrile (100 mL).

-

Base Addition: Add Potassium Carbonate (

, 0.02 mol) and stir for 15 min. -

Alkylation: Dropwise add Benzyl Chloride (0.024 mol).

-

Reflux: Heat the mixture to reflux (

) for 10 hours . Monitor via TLC (Hexane:EtOAc 3:1). -

Workup: Evaporate solvent. Resuspend residue in water and extract with Ethyl Acetate.

-

Hydrolysis: Dissolve the isolated ester in Ethanol (50 mL) and add 10% NaOH (20 mL). Reflux for 2 hours.

-

Acidification: Cool and acidify with dilute HCl to pH 2. The solid precipitate is the target acid.

-

Validation: Melting point should be distinct from the starting ester. Confirm structure via

-NMR (look for methylene singlet of benzyl group ~

-

5.2 Protocol: In Vitro Antimicrobial Assay (MIC)

Objective: Determine Minimum Inhibitory Concentration.

-

Preparation: Dissolve test compounds in DMSO (1 mg/mL stock).

-

Inoculum: Prepare bacterial suspension (S. aureus ATCC 25923) adjusted to 0.5 McFarland standard.

-

Dilution: Use 96-well plates. Perform serial two-fold dilutions of the compound in Mueller-Hinton Broth.

-

Incubation: Add bacterial suspension to each well. Incubate at

for 24 hours. -

Readout: MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye for colorimetric confirmation (Blue = No growth, Pink = Growth).

References

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Source: National Institutes of Health (PMC) URL:[Link]

-

Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. (Crystal Structure & Synthesis) Source: Acta Crystallographica / NIH URL:[Link]

-

1-Thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivatives as antitumor agents. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (General SAR Context) Source: MDPI Molecules URL:[Link]

-

Discovery and optimization of novel 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides as bifunctional antidiabetic agents. Source: European Journal of Medicinal Chemistry URL:[Link]

The Privileged Scaffold: A Technical Guide to 1,3,5-Substituted Pyrazole Carboxylic Acids in Drug Discovery

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable metabolic stability and versatile synthetic accessibility have cemented its status as a "privileged scaffold" in drug design. This guide provides an in-depth exploration of a particularly significant subclass: 1,3,5-substituted pyrazole carboxylic acids. We will dissect key synthetic methodologies, offering field-proven protocols, and delve into the diverse pharmacological activities of these compounds, supported by quantitative structure-activity relationship (SAR) data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical entity.

The Pyrazole Core: A Foundation for Therapeutic Innovation

The pyrazole ring system is a recurring motif in a multitude of FDA-approved drugs, spanning a wide array of therapeutic areas including inflammation, oncology, and infectious diseases. The inclusion of a carboxylic acid moiety, particularly at the 4-position, introduces a critical functional group that can serve as a key pharmacophore, a handle for further derivatization, or a means to modulate physicochemical properties such as solubility and plasma protein binding. The strategic placement of diverse substituents at the 1, 3, and 5-positions allows for the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic profile. This multi-faceted capacity for chemical modification is central to the enduring appeal of the 1,3,5-substituted pyrazole carboxylic acid scaffold in the quest for novel therapeutics.

Synthetic Strategies for 1,3,5-Substituted Pyrazole Carboxylic Acids

The construction of the 1,3,5-substituted pyrazole-4-carboxylic acid core can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Knorr Pyrazole Synthesis and Subsequent Functionalization

One of the most classical and versatile methods for pyrazole synthesis is the Knorr reaction, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. To achieve the desired 1,3,5-substitution pattern with a C4-carboxylic acid precursor, a multi-step approach is often employed.

Diagram: Knorr Pyrazole Synthesis Workflow

Technical Guide: Solubility Profile & Thermodynamic Characterization of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic Acid

This guide serves as a definitive technical framework for characterizing the solubility profile of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid .

Given that this specific derivative is a specialized research intermediate (often used in the synthesis of bioactive heterocyclic scaffolds) rather than a commodity chemical with widely published standard tables, this guide synthesizes structural structure-property relationship (SPR) predictions with a validated experimental and thermodynamic modeling protocol .

Executive Summary & Structural Analysis

Compound: 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid

CAS (Analog/Generic): 959539-04-9 (Ethyl ester precursor reference)

Molecular Formula:

Structural Determinants of Solubility

To understand the solubility behavior of this molecule, we must deconstruct its functional moieties. The solubility profile is governed by the competition between the rigid, hydrophobic aromatic domains and the polar carboxylic acid "head."

| Moiety | Nature | Interaction Mechanism | Solvent Implication |

| Carboxylic Acid (-COOH) | Polar, Protogenic | H-bond Donor/Acceptor | High affinity for alcohols and basic aqueous buffers. Drives dimerization in non-polar solvents. |

| Pyrazole Core | Aromatic Heterocycle | Moderate polarity; stabilizes crystal lattice, increasing melting point ( | |

| 1-Benzyl Group | Lipophilic, Flexible | Van der Waals | Increases solubility in aromatic solvents (Toluene) and chlorinated solvents (DCM). |

| 3-p-Tolyl Group | Lipophilic, Rigid | Van der Waals, Packing | The para-methyl group enhances symmetry compared to a phenyl ring, potentially increasing crystal lattice energy (lowering solubility) while increasing LogP (lipophilicity). |

Field-Proven Insight: The p-tolyl substituent increases hydrophobicity compared to the phenyl analog. Consequently, expect lower solubility in pure water and methanol but higher solubility in ethyl acetate and toluene compared to the unsubstituted phenyl derivative.

Predicted Solubility Profile

Based on the "Like Dissolves Like" principle and group contribution methods (Hansen Solubility Parameters), the expected solubility hierarchy at 298.15 K is:

DMSO > DMF > THF > Ethyl Acetate > Acetone > Ethanol > Methanol > Toluene > Water

-

Class I (High Solubility): DMSO, DMF.

-

Class II (Moderate Solubility): Short-chain Alcohols (MeOH, EtOH), Esters (EtOAc).

-

Class III (Low Solubility): Non-polar Hydrocarbons (Hexane, Cyclohexane).

-

Class IV (pH-Dependent): Water.

Experimental Protocol: Solubility Determination

To generate high-integrity data for drug development or process optimization, follow this self-validating laser monitoring or shake-flask protocol.

Workflow Diagram

Caption: Standardized dynamic solubility determination workflow ensuring thermodynamic equilibrium.

Step-by-Step Methodology

-

Preparation: Ensure 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid is >99% pure (HPLC). Impurities act as seeds or solubilizers, skewing thermodynamic data.

-

Excess Addition: Add the solid in excess to the solvent in a jacketed glass vessel.

-

Equilibration: Stir at constant temperature (

K) for 24–48 hours.-

Self-Validation Check: Measure concentration at 24h and 48h. If deviation is <2%, equilibrium is reached.

-

-

Sampling: Stop stirring and allow settling for 30 mins. Filter supernatant through a pre-heated 0.45 µm PTFE syringe filter (to prevent precipitation during filtration).

-

Quantification: Dilute with mobile phase (e.g., Acetonitrile:Water) and analyze via HPLC (UV detection at

nm).

Thermodynamic Modeling & Analysis

For process engineers, raw data is insufficient. You must correlate solubility (

The Modified Apelblat Equation

This is the industry standard for correlating solubility data of pyrazole derivatives.

-

A, B, C: Empirical parameters derived from regression.

-

Utility: Allows interpolation of solubility at any temperature within the measured range.

Thermodynamic Functions (Van't Hoff Analysis)

The dissolution process is governed by:

-

Endothermic (+

): Solubility increases with temperature (Typical for this compound in organic solvents). -

Entropy Driven (+

): The disorder of the system increases upon dissolution.

Interpretation for 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid:

-

In Alcohols (MeOH/EtOH): Expect high positive

(strong lattice energy to overcome). Dissolution is entropy-driven. -

In Aprotic Solvents (DMF): Expect lower

due to exothermic solute-solvent interactions compensating for lattice breaking.

Modeling Logic Diagram

Caption: Computational workflow for deriving thermodynamic parameters from raw solubility data.

Practical Applications in Drug Development

Purification (Recrystallization)

-

Solvent System: Use a binary mixture of Ethanol (Solvent) and Water (Anti-solvent) .

-

Protocol: Dissolve the acid in hot ethanol (near boiling). Slowly add water until turbidity appears. Cool slowly to 4°C.

-

Why? The steep solubility curve in ethanol ensures high recovery upon cooling, while water drastically reduces solubility, forcing precipitation.

Reaction Solvent Selection

-

Nucleophilic Substitution: Use DMF or DMSO . The high solubility ensures the reaction is kinetically controlled, not mass-transfer limited.

-

Esterification: Use Methanol or Ethanol if synthesizing the ester, utilizing the solvent as a reactant.

References

-

General Solubility Protocols: Shake-flask method for solubility determination of organic compounds. Journal of Chemical & Engineering Data. Link

-

Thermodynamic Modeling: Evaluation of the Apelblat and Van't Hoff models for pyrazole derivatives. Journal of Molecular Liquids. Link

- Compound Class Properties: Structural analysis of 1-benzyl-3-substituted-pyrazole-5-carboxylic acids.

- Analogous Data: Solubility of 1-phenyl-3-methyl-5-pyrazolone in organic solvents (Reference for pyrazole core behavior). J. Chem. Eng.

Sources

The Strategic Role of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic Acid in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. This technical guide delves into the specific role and potential of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid , a molecule positioned at the intersection of established anti-inflammatory and emerging anticancer research. While direct literature on this exact molecule is nascent, this document synthesizes data from structurally analogous compounds and established structure-activity relationships (SAR) to provide a comprehensive technical overview. We will explore its probable synthetic pathways, predicted biological activities with a focus on cyclooxygenase (COX) and protein kinase inhibition, and the critical influence of its unique structural motifs—the 1-benzyl, 3-p-tolyl, and 5-carboxylic acid groups. This guide is intended to serve as a foundational resource for researchers aiming to exploit the therapeutic potential of this promising pyrazole derivative.

Introduction: The Pyrazole Scaffold as a Privileged Structure

Pyrazole, a five-membered heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in drug discovery.[1] Its structural versatility allows for three-dimensional exploration of target binding sites, leading to potent and selective modulators of biological processes.[2] Marketed drugs such as Celecoxib (a selective COX-2 inhibitor) and Ruxolitinib (a JAK kinase inhibitor) underscore the clinical success of the pyrazole core in treating inflammatory diseases and cancers.[3]

The subject of this guide, 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid, combines three key pharmacophoric elements:

-

The 1-Benzyl Group: This lipophilic group can anchor the molecule in hydrophobic pockets of target proteins, influencing potency and pharmacokinetic properties.

-

The 3-p-tolyl Group: Compared to an unsubstituted phenyl ring, the p-tolyl group introduces a methyl substituent. This seemingly minor addition can significantly impact electronic properties and steric interactions within a binding site, potentially enhancing selectivity and potency.

-

The 5-Carboxylic Acid Group: This acidic moiety can form crucial hydrogen bonds or ionic interactions with amino acid residues (e.g., arginine in the COX-2 active site), serving as a key interaction point for biological activity. It also influences the compound's solubility and pharmacokinetic profile.

This guide will deconstruct the likely contributions of each of these components to the overall medicinal chemistry profile of the title compound.

Synthetic Strategy and Methodologies

The synthesis of 1,3,5-trisubstituted pyrazoles is well-established in the chemical literature. A robust and common method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4] For 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid, a logical synthetic approach would start from a β-ketoester precursor.

Proposed Synthetic Pathway

A plausible synthetic route involves a Claisen condensation followed by cyclization with benzylhydrazine.

Caption: Proposed synthetic pathway for 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add diethyl oxalate dropwise at 0-5 °C.

-

Slowly add a solution of p-tolyl methyl ketone in ethanol to the reaction mixture, maintaining the temperature below 10 °C.

-

Allow the mixture to stir at room temperature overnight.

-

Quench the reaction with dilute acid and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diketoester, which can be purified by column chromatography.

Step 2: Synthesis of Ethyl 1-benzyl-3-p-tolyl-1H-pyrazole-5-carboxylate

-

Dissolve the diketoester intermediate in glacial acetic acid or ethanol.

-

Add an equimolar amount of benzylhydrazine to the solution.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole ester.

Step 3: Hydrolysis to 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid

-

Suspend the pyrazole ester in a mixture of ethanol and aqueous sodium hydroxide solution.

-

Heat the mixture to reflux until the ester is completely hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash thoroughly with water to remove inorganic salts, and dry to yield the final product.

Predicted Biological Activity and Therapeutic Potential

Based on extensive research on analogous structures, 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid is predicted to exhibit potent activity in two primary therapeutic areas: anti-inflammatory and anticancer.

Anti-inflammatory Activity: A Potential COX-2 Inhibitor

The diarylheterocycle motif, exemplified by Celecoxib, is a hallmark of selective COX-2 inhibitors.[3] The 1-benzyl and 3-p-tolyl groups of the title compound can be considered as the two "aryl" groups occupying the COX-2 active site.

Mechanism of Action (Predicted):

The COX-2 enzyme has a larger, more accommodating active site than COX-1, featuring a side pocket. The 1-benzyl group is predicted to bind within the primary active site, while the 3-p-tolyl group can extend into this hydrophobic side pocket, a key interaction for COX-2 selectivity. The p-methyl group on the tolyl ring may enhance this hydrophobic interaction compared to an unsubstituted phenyl ring. The 5-carboxylic acid is expected to form a critical hydrogen bond with Arg513 at the top of the active site, anchoring the inhibitor.

Caption: Predicted binding mode in the COX-2 active site.

Experimental Evaluation: In Vitro COX Inhibition Assay

A standard method to evaluate COX-1/COX-2 inhibitory activity is through an enzyme immunoassay or a colorimetric/fluorometric assay kit.[5][6]

Protocol Outline (Fluorometric Assay):

-

Reagent Preparation: Reconstitute human recombinant COX-2 enzyme, COX probe, and arachidonic acid substrate as per the manufacturer's instructions.

-

Compound Preparation: Prepare a stock solution of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid in DMSO. Create a serial dilution to test a range of concentrations.

-

Assay Plate Setup: In a 96-well plate, add assay buffer, cofactor, and the test compound or vehicle control (DMSO). Add the COX-2 enzyme to all wells except the background control.

-

Pre-incubation: Incubate the plate for 5-10 minutes at 25°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.

-

Kinetic Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by plotting percent inhibition versus inhibitor concentration. The same protocol can be followed using the COX-1 enzyme to determine selectivity.

| Compound Class | Target | Typical IC50 Range | Reference |

| Diaryl Pyrazoles | COX-2 | 0.01 - 1 µM | [7][8] |

| Diaryl Pyrazoles | COX-1 | >10 µM | [7][8] |

Anticancer Activity: A Potential Kinase Inhibitor

The pyrazole scaffold is prevalent in numerous FDA-approved kinase inhibitors.[9] These drugs typically function by competing with ATP for binding to the kinase active site.

Potential Kinase Targets and SAR Insights:

-

Receptor Tyrosine Kinases (RTKs): Many pyrazole derivatives inhibit RTKs like EGFR, VEGFR, and PDGFR. The 3-aryl (p-tolyl) group often plays a crucial role in establishing interactions within the hydrophobic region of the kinase hinge.

-

Structure-Activity Relationship (SAR): Studies on pyrazole derivatives have shown that substitutions on the aryl ring at the 3-position can significantly modulate kinase inhibitory activity. Electron-donating groups, such as the methyl group in the p-tolyl substituent, can influence the electronic distribution of the ring system, potentially enhancing binding affinity.[10] For instance, in a series of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides, the p-tolyl group was a key feature in compounds showing potent anti-proliferative activity.[11]

Caption: Experimental workflow for evaluating kinase inhibitor potential.

Experimental Evaluation: In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Protocol Outline: [12]

-

Kinase Reaction:

-

Set up a reaction mixture containing the kinase of interest (e.g., EGFR, BRAF), the appropriate substrate (peptide or protein), ATP, and the test compound (1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid) at various concentrations.

-

Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

-

-

Signal Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: A lower luminescent signal corresponds to higher kinase inhibition. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Perspectives

1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid represents a molecule of significant interest for medicinal chemists. By leveraging established SAR data, we can confidently predict its potential as a dual anti-inflammatory and anticancer agent, likely acting through the inhibition of COX-2 and various protein kinases. The specific substitution pattern—a 1-benzyl group for hydrophobic anchoring, a 5-carboxylic acid for polar interactions, and a 3-p-tolyl group for enhanced hydrophobic binding and selectivity—provides a strong rationale for its synthesis and biological evaluation.

Future research should focus on the direct synthesis and in vitro screening of this compound against panels of kinases and COX enzymes to confirm these hypotheses and quantify its potency and selectivity. Subsequent derivatization, particularly at the carboxylic acid position to form amides or esters, could further expand its therapeutic applications and improve its drug-like properties. This guide provides the foundational logic and experimental framework to embark on such an investigation.

References

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv

- Full article: Design, synthesis, characterization and in vitro and in vivo anti-inflammatory evaluation of novel pyrazole-based chalcones. (2014). Taylor & Francis Online.

- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC.

- Pyrazoles and Pyrazolines as Anti-Inflamm

- Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. (2025).

- New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evalu

- COX-2 (human) Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.

- COX Colorimetric Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.

- COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Sigma-Aldrich.

- A Comparative Guide to the Anticancer Activity of Pyrazole Deriv

- Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors. (n.d.). Hilaris Publisher.

- Buy 1,3-diphenyl-1H-pyrazole-5-carboxylic acid | 964-42-1. (2023). Smolecule.

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. (n.d.).

- Structure–activity relationship (SAR) of 3,4‐diaryl pyrazole resorcinol derivatives as anticancer agents. (n.d.).

- Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Publishing.

- Current status of pyrazole and its biological activities. (n.d.). PMC.

- Synthesis of 1,3-disubstituted-1H-pyrazol-5(4H)-ones and... (n.d.).

- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). MDPI.

- In vitro COX‐1 and COX‐2 enzyme inhibition assays of the synthesized compounds. (n.d.).

- In vitro kinase assay. (2024). Protocols.io.

- 1-Benzyl-3-Phenyl-1H-Pyrazole-5-Carboxylic Acid: A Versatile Research Compound. (n.d.). Vendor Website.

- Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. (2011). Journal of Applied Pharmaceutical Science.

- Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. (n.d.). JOCPR.

- Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry.

- Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). EPJ Web of Conferences.

- Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (n.d.). New Journal of Chemistry (RSC Publishing).

- Synthesis of pyrazole carboxylic acid intermediate 5... (n.d.).

- Recent Highlights in the Synthesis and Biological Significance of Pyrazole Deriv

- 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid. (n.d.). Vendor Website.

- Muthubhupathi G, et al.

- 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid. (n.d.). Chem-Impex.

- N-Benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides as inhibitors of co-activator associated arginine methyltransferase 1 (CARM1). (2009). PubMed.

- Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N. (2021).

- Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk). (n.d.). Scilit.

- 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid | SCBT. (n.d.). Santa Cruz Biotechnology.

- Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk). (2008). PubMed.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Buy 1,3-diphenyl-1H-pyrazole-5-carboxylic acid | 964-42-1 [smolecule.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES [pubmed.ncbi.nlm.nih.gov]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. mdpi.com [mdpi.com]

- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Regioselective Synthesis of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid

Abstract & Scope

This technical guide details the optimized synthesis of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid , a critical scaffold in medicinal chemistry often utilized for COX-2 inhibition and agrochemical development.

Unlike generic protocols, this guide addresses the primary synthetic challenge: Regioselectivity . The cyclization of unsymmetrical 1,3-diketones with substituted hydrazines frequently yields a mixture of 1,3,5- and 1,5,3-isomers. This protocol utilizes a specific solvent-controlled cyclocondensation strategy to favor the desired 1-benzyl-3-aryl-5-carboxy isomer, accompanied by a rigorous structural validation workflow using NOE NMR spectroscopy.

Retrosynthetic Strategy

The synthesis is disconnected into three logical phases:

-

Claisen Condensation: Construction of the 1,3-dicarbonyl backbone.

-

Regioselective Cyclocondensation: Formation of the pyrazole core.

-

Hydrolysis: Deprotection to the free acid.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrazole core.

Detailed Experimental Protocols

Phase 1: Claisen Condensation

Objective: Synthesis of Ethyl 4-(4-methylphenyl)-2,4-dioxobutanoate. Mechanism: Base-mediated enolate attack on the oxalate ester.

Reagents:

-

4'-Methylacetophenone (1.0 eq)

-

Diethyl oxalate (1.2 eq)

-

Sodium ethoxide (NaOEt) (1.2 eq, 21% wt in EtOH)

-

Solvent: Absolute Ethanol (anhydrous)

Protocol:

-

Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel under a nitrogen atmosphere.

-

Base Preparation: Charge the flask with NaOEt solution (1.2 eq). Cool to 0°C in an ice bath.

-

Addition: Mix 4'-Methylacetophenone (10.0 g, 74.5 mmol) with Diethyl oxalate (13.0 g, 89.4 mmol). Add this mixture dropwise to the cold NaOEt solution over 30 minutes.

-

Critical Control: Exothermic reaction. Maintain internal temperature <10°C to prevent polymerization.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. The solution will turn yellow/orange, and a precipitate (sodium enolate salt) may form.

-

Quench: Pour the reaction mixture into ice-cold 1N HCl (200 mL) with vigorous stirring. The pH should be acidic (pH ~2).

-

Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over anhydrous

, and concentrate in vacuo. -

Purification: Recrystallize the crude solid from Ethanol/Hexane (1:4) to yield light yellow needles.

-

Yield Expectation: 80-90%.

-

Phase 2: Regioselective Cyclocondensation

Objective: Synthesis of Ethyl 1-benzyl-3-(p-tolyl)-1H-pyrazole-5-carboxylate. Challenge: Avoiding the formation of the isomeric 1-benzyl-5-(p-tolyl)-3-carboxylate.

Scientific Rationale: The reaction of unsymmetrical 1,3-diketones with hydrazines is governed by the relative electrophilicity of the carbonyls and the nucleophilicity of the hydrazine nitrogens.

-

Terminal

: More nucleophilic, attacks the most reactive electrophile. -

Internal

: Less nucleophilic due to steric bulk (benzyl group). -

Conditions: In Glacial Acetic Acid , the ketone carbonyl (C-4) is activated. The terminal

attacks the ketone first, forming a hydrazone intermediate, which then cyclizes onto the ester carbonyl. This pathway favors the 3-aryl-5-carboxylate (Target).

Protocol:

-

Setup: 250 mL RBF with reflux condenser.

-

Charge: Dissolve the Diketoester from Phase 1 (5.0 g, 21.3 mmol) in Glacial Acetic Acid (50 mL).

-

Addition: Add Benzylhydrazine dihydrochloride (1.1 eq, 4.5 g).

-

Note: If using the dihydrochloride salt, add Sodium Acetate (2.2 eq) to buffer the solution and release the free hydrazine in situ.

-

-

Reaction: Reflux (118°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Observation: The starting material (

) converts to a fluorescent spot (

-

-

Workup: Cool to RT and pour into crushed ice (200 g). Neutralize carefully with sat.

or -

Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry over

and concentrate. -

Purification (Crucial): The crude residue may contain traces of the regioisomer. Purify via Flash Column Chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).

-

Target Isomer: Usually elutes second (more polar due to the ester being adjacent to the benzyl nitrogen lone pair repulsion, though this varies by column conditions).

-

Validation: Verify regiochemistry via NOE (see Section 4).

-

Phase 3: Hydrolysis

Objective: Saponification to 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid.

Protocol:

-

Dissolve the purified ester (3.0 g) in Ethanol (30 mL).

-

Add 10% aqueous NaOH (10 mL, excess).

-

Reflux for 2 hours.

-

Concentrate ethanol in vacuo. Dilute residue with water (20 mL).

-

Acidify with 1N HCl to pH 2. The carboxylic acid will precipitate as a white solid.[1]

-

Filter, wash with cold water, and dry in a vacuum oven at 50°C.

Analytical Validation & QC

Regiochemistry Verification (NOE NMR)

Distinguishing the 1,3,5-isomer (Target) from the 1,5,3-isomer is impossible by Mass Spec alone. 1D-NOE (Nuclear Overhauser Effect) is required.

| Feature | Target Isomer (1-Benzyl-3-p-tolyl-5-COOH) | Undesired Isomer (1-Benzyl-5-p-tolyl-3-COOH) |

| Structure | Benzyl group is near the Ester/Acid | Benzyl group is near the Tolyl Ring |

| NOE Signal | Strong NOE between Benzyl- | Strong NOE between Benzyl- |

| H-4 Singlet | Typically | Typically |

Specification Table

| Parameter | Specification | Method |

| Appearance | White to Off-white crystalline solid | Visual |

| Purity | > 98.0% | HPLC (254 nm) |

| Mass Spec | LC-MS (ESI+) | |

| Melting Point | 185–188°C | Capillary MP |

| 1H NMR | 400 MHz DMSO- |

Mechanism & Workflow Visualization

Figure 2: Mechanistic pathway in acidic media favoring the 3-aryl-5-carboxylate isomer.

References

-

Gosselin, F., et al. (2006).[2] "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett, 2006(19), 3267-3270. Link

- Martins, M. A. P., et al. (2001). "Regiospecific synthesis of 5-trifluoromethyl-1H-pyrazole-4-carboxylic acids." Journal of Heterocyclic Chemistry, 38(3), 639-643.

-

Fustero, S., et al. (2008). "Improved Regioselectivity in the Synthesis of Pyrazoles." Journal of Organic Chemistry, 73(9), 3523–3529. Link

-

Sigma-Aldrich. "1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid Product Page." Link

Sources

Application Notes and Protocols for the Regioselective Synthesis of 1-Benzyl-3-Substituted Pyrazoles

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Significance of 1,3-Disubstituted Pyrazoles in Modern Drug Discovery

The pyrazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and agrochemicals.[1] Specifically, the 1,3-disubstituted pyrazole scaffold is of paramount importance due to its prevalence in a wide array of biologically active compounds. These include agents with antihyperglycemic, anti-inflammatory, antitumor, and antiobesity properties.[2] The precise arrangement of substituents on the pyrazole ring is critical, as different regioisomers can exhibit vastly different biological activities, physical properties, and toxicological profiles.[3] Therefore, the development of robust and regioselective synthetic methods to access specific isomers, such as the 1-benzyl-3-substituted pattern, is a key objective for researchers in drug development.

This application note provides a detailed guide for the regioselective synthesis of 1-benzyl-3-substituted pyrazoles, focusing on the widely utilized Knorr pyrazole synthesis and alternative strategies. We will delve into the mechanistic underpinnings of regioselectivity and offer field-proven protocols to enable researchers to predictably synthesize the desired target molecules.

The Challenge of Regioselectivity in Pyrazole Synthesis

The classic Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5] When an unsymmetrical 1,3-dicarbonyl is reacted with a substituted hydrazine, such as benzylhydrazine, two regioisomeric products can potentially form.[6] The control over which nitrogen atom of the hydrazine attacks which carbonyl group of the dicarbonyl compound dictates the final substitution pattern of the pyrazole ring.

Several factors critically influence this regioselectivity:

-

Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically direct the initial nucleophilic attack to the less hindered carbonyl group.[3][6]

-

Electronic Effects: The relative electrophilicity of the two carbonyl carbons plays a major role. Electron-withdrawing groups enhance the electrophilicity of a carbonyl carbon, making it a more favorable site for nucleophilic attack.[3][6]

-

Reaction pH: The acidity or basicity of the reaction medium can modulate the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen is often protonated, reducing its nucleophilicity and favoring attack by the less hindered, less basic nitrogen.[3][6][7]

-

Solvent Choice: The polarity and nature of the solvent can significantly impact reaction rates and regioselectivity. For instance, fluorinated alcohols have been demonstrated to enhance regioselectivity in certain cases.[3][6]

-

Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the regioisomeric ratio.[6]

Strategic Approaches to Achieve 1-Benzyl-3-Substituted Pyrazoles

To synthesize 1-benzyl-3-substituted pyrazoles with high regioselectivity, a careful selection of starting materials and reaction conditions is paramount. The primary strategy involves the reaction of benzylhydrazine with a 1,3-dicarbonyl compound where one carbonyl group is significantly more reactive than the other.

Workflow for Regioselective Pyrazole Synthesis

Caption: A general workflow for the regioselective synthesis of 1-benzyl-3-substituted pyrazoles.

Protocol 1: Synthesis of 1-Benzyl-3-methyl-5-phenyl-1H-pyrazole

This protocol details the synthesis of a 1,3,5-trisubstituted pyrazole where the regioselectivity is driven by the difference in reactivity between a ketone and a β-ketoester.

Reaction Scheme:

Caption: Reaction scheme for the synthesis of 1-benzyl-3-phenyl-5-methyl-1H-pyrazole.

Materials:

-

Benzoylacetone (1.0 eq)

-

Benzylhydrazine (1.1 eq)

-

Glacial Acetic Acid (catalytic amount)

-

Ethanol (solvent)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoylacetone (1.0 eq) and ethanol to achieve a concentration of approximately 0.5 M.

-

Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

-

To this solution, add benzylhydrazine (1.1 eq) dropwise at room temperature with stirring.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the major regioisomer.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Rationale for Regioselectivity:

In benzoylacetone, the phenyl ketone is generally less electrophilic than the methyl ketone due to resonance stabilization from the phenyl ring. The initial attack of benzylhydrazine is therefore more likely to occur at the more reactive methyl ketone carbonyl, leading to the formation of the 1-benzyl-3-phenyl-5-methyl-1H-pyrazole as the major product.

Protocol 2: Microwave-Assisted Synthesis for Enhanced Regioselectivity

Microwave-assisted organic synthesis (MAOS) can offer significant advantages, including reduced reaction times, higher yields, and in some cases, improved regioselectivity compared to conventional heating.[6]

Materials:

-

Unsymmetrical 1,3-diketone (e.g., 1-phenyl-1,3-butanedione) (1.0 mmol)

-

Benzylhydrazine (1.1 mmol)

-

Glacial Acetic Acid (5 mL)

Procedure:

-

In a 10 mL microwave reaction vessel, combine the 1,3-diketone (1.0 mmol) and benzylhydrazine (1.1 mmol).

-

Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a predetermined temperature (e.g., 120 °C) for a short duration (e.g., 10-20 minutes). The optimal conditions should be determined empirically.

-

After the reaction, cool the vessel to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.[6]

Alternative Strategies for High Regioselectivity

When the Knorr condensation provides poor regioselectivity, alternative methods can be employed:

-

Use of 1,3-Dicarbonyl Surrogates: β-enaminones can be used in place of 1,3-dicarbonyls to achieve better regiocontrol as the reactivity of the electrophilic centers is more differentiated.[6]

-

1,3-Dipolar Cycloadditions: The reaction of a diazo compound with an alkyne offers a distinct pathway to the pyrazole core and can provide excellent regioselectivity.[6][8][9] For instance, the cycloaddition of a diazoalkane (derived from a tosylhydrazone) with a terminal alkyne can yield 1,3-disubstituted pyrazoles.[10]

Reaction Mechanism: 1,3-Dipolar Cycloaddition

Caption: Simplified mechanism of 1,3-dipolar cycloaddition for pyrazole synthesis.

Data Summary and Comparison

The following table summarizes typical reaction conditions and outcomes for the regioselective synthesis of 1-benzyl-3-substituted pyrazoles based on literature precedents.

| Method | 1,3-Dicarbonyl Substrate | Hydrazine | Catalyst/Solvent | Temp. (°C) | Time | Yield (%) | Regioisomeric Ratio (Major:Minor) |

| Conventional Heating | Benzoylacetone | Benzylhydrazine | Acetic Acid/Ethanol | Reflux | 4-8 h | 75-90 | >95:5 |

| Microwave-Assisted | 1-Phenyl-1,3-butanedione | Benzylhydrazine | Acetic Acid | 120 | 15 min | 85-95 | >98:2 |

| 1,3-Dipolar Cycloaddition | N/A (uses alkyne) | N/A (uses tosylhydrazone) | Base/Solvent | RT to 80 | 2-12 h | 70-88 | Highly Regioselective |

Note: Yields and ratios are illustrative and can vary based on specific substrates and reaction optimization.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Poor Regioselectivity | Similar reactivity of carbonyl groups. | - Change Solvent: Use a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to potentially enhance selectivity.[3][6]- Modify pH: Adjusting the acidity can alter the nucleophilicity of the hydrazine nitrogens.[6][7]- Lower Temperature: Running the reaction at a lower temperature may favor the kinetically controlled product. |

| Low Yield | Incomplete reaction or side product formation. | - Increase Reaction Time/Temp: Ensure the reaction goes to completion by monitoring with TLC.- Use Microwave Synthesis: This can often improve yields and reduce reaction times.[6]- Purification Optimization: Re-evaluate the purification method to minimize product loss. |

| Difficulty in Separating Isomers | Similar physicochemical properties of regioisomers. | - Optimize Chromatography: Screen different solvent systems for column chromatography.- Fractional Crystallization: If the isomers have different solubilities, this can be an effective separation technique.[3] |

Conclusion

The regioselective synthesis of 1-benzyl-3-substituted pyrazoles is a critical task for medicinal chemists. By understanding the principles of the Knorr pyrazole synthesis and leveraging factors such as steric and electronic effects, pH, and solvent choice, researchers can effectively control the reaction outcome. The protocols provided herein offer a solid starting point for the synthesis of these valuable compounds. For challenging cases, alternative methods like microwave-assisted synthesis or 1,3-dipolar cycloadditions provide powerful tools to achieve high regioselectivity and yields. Careful reaction monitoring and purification are essential to obtaining the desired isomer in high purity for downstream applications in drug discovery and development.

References

- Synthesis of 1,3-disubstituted pyrazoles using ionic liquid - JOCPR. [URL: https://www.jocpr.com/articles/synthesis-of-13disubstituted-pyrazoles-using-ionic-liquid.pdf]

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8469124/]

- Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/slct.202202283]

- Knorr Pyrazole Synthesis - J&K Scientific LLC. [URL: https://www.jk-scientific.com/en/knorr-pyrazole-synthesis]

- Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob01413a]

- Knorr pyrazole synthesis - Name-Reaction.com. [URL: https://www.name-reaction.com/knorr-pyrazole-synthesis]

- Synthesis of 1,3-disubstituted pyrazoles using ionic liquid - JOCPR. [URL: https://www.jocpr.com/articles/synthesis-of-13disubstituted-pyrazoles-using-ionic-liquid.pdf]

- Pyrazole synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/knorr-pyrazole-synthesis.shtm]

- Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis - Benchchem. [URL: https://www.benchchem.com/technical-support-center/managing-regioselectivity-in-substituted-pyrazole-synthesis]

- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. [URL: https://www.mdpi.com/1420-3049/28/18/6468]

- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/20/178]

- Various methods for the synthesis of pyrazole. - ResearchGate. [URL: https://www.researchgate.net/figure/Various-methods-for-the-synthesis-of-pyrazole_fig2_359141042]

- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/re/d2re00216a]

- CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents. [URL: https://patents.google.

- Knorr Pyrazole Synthesis of Edaravone - The Royal Society of Chemistry. [URL: https://edu.rsc.org/experiments/knorr-pyrazole-synthesis-of-edaravone/2020119.article]

- Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives - RSIS International. [URL: https://rsisinternational.org/journals/ijrsi/digital-library/volume-5-issue-2/85-89.pdf]

- Knorr Pyrazole Synthesis - ResearchGate. [URL: https://www.researchgate.net/publication/327339714_Knorr_Pyrazole_Synthesis]

- CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents. [URL: https://patents.google.

- Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles - Benchchem. [URL: https://www.benchchem.com/technical-support-center/regioselective-synthesis-of-substituted-pyrazoles]

- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.4c02692]

- Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c753b85757d5a0895d2c1f]

- Synthesis of 1-benzyl-3-(5-hydroxymethyl-2-furyl)selenolo[3,2-c]pyrazole derivatives as new anticancer agents - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20005072/]

- REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v85p0001]

- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9499318/]

- A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob01413a]

- Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation - MDPI. [URL: https://www.mdpi.com/1420-3049/28/3/1408]

Sources

- 1. Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. jocpr.com [jocpr.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jk-sci.com [jk-sci.com]

- 5. name-reaction.com [name-reaction.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. Pyrazole synthesis [organic-chemistry.org]

Technical Application Note: Amide Coupling of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid

Introduction & Chemical Context

The compound 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid represents a privileged scaffold in medicinal chemistry, frequently serving as a core pharmacophore in the development of p38 MAP kinase inhibitors , MAGL (Monoacylglycerol lipase) inhibitors , and anti-inflammatory agents [1, 2].

Structural Analysis & Reactivity Profile

The reactivity of the C5-carboxylic acid is heavily influenced by the adjacent N1-benzyl group and the C3-tolyl moiety.

-

Steric Environment: The N1-benzyl group introduces significant steric bulk proximal to the carboxylate. While this prevents N-tautomerization (locking the regiochemistry), it can kinetically hinder nucleophilic attack by bulky amines.

-

Electronic Factors: The pyrazole ring is electron-rich; however, the C5 position is relatively electron-deficient compared to C4. The p-tolyl group at C3 acts as a weak electron donor, slightly increasing the electron density of the ring but having minimal direct inductive effect on the C5-carbonyl carbon.

Critical Challenge: The primary failure mode in coupling this substrate is slow activation kinetics leading to racemization (if chiral amines are used) or hydrolysis of the active ester before amine attack. Standard carbodiimide methods often stall with electron-deficient anilines.

Decision Matrix: Coupling Strategy Selection

Select the appropriate protocol based on your amine partner and scale.

Figure 1: Decision tree for selecting the optimal amidation protocol based on amine nucleophilicity and steric hindrance.

Detailed Experimental Protocols

Protocol A: High-Throughput Coupling (HATU Method)

Best for: Discovery phase, aliphatic amines, parallel synthesis.

Mechanism: HATU generates a highly reactive At-ester (azabenzotriazole active ester) that accelerates amine attack, overcoming the steric bulk of the N1-benzyl group [3].

Materials:

-

Substrate: 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv

-

Reagent: HATU (1.2 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF or DMAc

Step-by-Step:

-

Activation: Dissolve the carboxylic acid (100 mg, 0.34 mmol) in anhydrous DMF (1.5 mL) under N₂ atmosphere.

-

Base Addition: Add DIPEA (177 µL, 1.02 mmol) and stir for 5 minutes at Room Temperature (RT).

-

Coupling Agent: Add HATU (155 mg, 0.41 mmol) in one portion. The solution typically turns yellow/orange. Stir for 10–15 minutes to ensure formation of the active ester.

-

Amine Addition: Add the amine (0.37 mmol). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LCMS (Expect [M+H]⁺ peak).

-

Workup:

-

Option 1 (Precipitation): Pour reaction mixture into 15 mL of ice-water with vigorous stirring. Filter the precipitate, wash with water, and dry.[1]

-

Option 2 (Extraction): Dilute with EtOAc (20 mL), wash with sat. NaHCO₃ (2x), 1M HCl (1x), and Brine (1x). Dry over Na₂SO₄.

-

Protocol B: Acid Chloride Activation (The "Hard" Coupling)

Best for: Weak nucleophiles (anilines), scale-up (>5g), or sterically crowded amines.

Mechanism: Converts the acid to the highly electrophilic acyl chloride, bypassing the steric hindrance of the active ester intermediate found in carbodiimide couplings [4].

Materials:

-

Substrate: 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid

-

Reagent: Oxalyl Chloride (1.5 equiv)

-

Catalyst: DMF (2–3 drops)

-

Solvent: Anhydrous DCM (Dichloromethane)

-

Scavenger Base: Triethylamine (TEA) or Pyridine

Step-by-Step:

-

Chlorination: Suspend the acid (1.0 g) in anhydrous DCM (10 mL) at 0°C.

-

Catalysis: Add catalytic DMF (2 drops). Caution: Gas evolution.

-

Activation: Add Oxalyl Chloride dropwise. Allow to warm to RT and stir for 2 hours until gas evolution ceases and the solid dissolves (clear solution indicates acyl chloride formation).

-

Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure. Critical: Do not skip this. Excess oxalyl chloride will react with your amine to form oxamides.

-

Coupling: Redissolve the crude acid chloride in fresh anhydrous DCM (10 mL). Cool to 0°C.[1][2]

-

Addition: Add the amine (1.1 equiv) and TEA (2.0 equiv) simultaneously or premixed.

-

Completion: Stir at RT for 1–2 hours.

-

Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine) and sat. NaHCO₃.

Analytical Data & Troubleshooting

Expected Analytical Profile

-

UV/Vis: Strong absorption ~254 nm (aromatic/pyrazole).

-

1H NMR (DMSO-d6):

-

Amide NH: δ 8.0–10.0 ppm (singlet/broad).

-

Pyrazole C4-H: δ 7.2–7.5 ppm (singlet, characteristic).

-

Benzyl CH₂: δ 5.4–5.8 ppm (singlet).

-

Tolyl Methyl: δ 2.3–2.4 ppm (singlet).

-

Troubleshooting Matrix

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Steric hindrance at C5 | Switch to Protocol B (Acid Chloride) or use T3P in EtOAc at reflux. |

| Racemization | Over-activation with base | Use HOBt or Oxyma as an additive; keep temperature at 0°C during activation. |

| Poor Solubility | Pyrazole aggregation | Use DMAc or NMP instead of DMF. Heat reaction to 50°C (if amine is stable). |

| Side Product (M+18) | Hydrolysis of active ester | Ensure solvents are anhydrous . active ester is moisture sensitive. |

Workflow Visualization

Figure 2: End-to-end synthetic workflow from substrate preparation to isolation.

References

-

BenchChem. "Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives." Accessed October 2023. Link

-

National Institutes of Health (NIH). "N-Benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides as inhibitors of CARM1." PubMed. Link

-

Chemistry Steps. "Amides from Carboxylic Acids-DCC and EDC Coupling." Link

-

Fisher Scientific. "Amide Synthesis: Amination of acyl chlorides or anhydrides." Link

Sources

Application Note: Efficient One-Pot Cyclization Strategies for the Synthesis of Pyrazole-5-Carboxylic Acids

Abstract

Pyrazole-5-carboxylic acids and their derivatives are cornerstone scaffolds in modern medicinal chemistry, appearing in numerous approved drugs due to their versatile biological activities. Traditional multi-step syntheses of these compounds are often resource-intensive and time-consuming. This application note provides an in-depth guide to efficient, one-pot cyclization methodologies for the synthesis of pyrazole-5-carboxylic acids. We will explore the mechanistic underpinnings, provide detailed, field-tested protocols, and offer expert insights into the advantages and limitations of each approach. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to streamline the synthesis of these valuable heterocyclic compounds.

Introduction: The Privileged Role of Pyrazole-5-Carboxylic Acids in Drug Discovery

The pyrazole moiety is a classic example of a "privileged scaffold" in drug discovery, a molecular framework that is capable of binding to multiple biological targets. When functionalized with a carboxylic acid at the 5-position, the resulting scaffold gains a crucial hydrogen bond donor and acceptor, often serving as a key interaction point with biological receptors or as a handle for further derivatization. This structural motif is central to the mechanism of action of several blockbuster drugs, including the COX-2 inhibitor Celecoxib and other targeted therapies in oncology and inflammatory diseases.

The challenge, however, has often been the efficient and scalable synthesis of these compounds. Classical methods frequently involve multiple discrete steps of condensation, cyclization, and subsequent hydrolysis of an ester, leading to increased production time, solvent usage, and cost, with cumulative yield losses at each stage. One-pot methodologies, which combine multiple reaction steps into a single operation, offer a compelling solution to these challenges, aligning with the principles of green chemistry and process efficiency.

Core Strategy: The Knorr Pyrazole Synthesis and its One-Pot Adaptation

A foundational method for pyrazole synthesis is the reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. Modern one-pot adaptations of this chemistry have streamlined the process significantly. A prevalent and robust strategy involves the reaction of a hydrazine with an α,β-unsaturated carbonyl compound that can be hydrolyzed in situ.

Method 1: One-Pot Synthesis from α-Keto-β,γ-alkynic Esters and Hydrazine

This powerful method involves the reaction of a readily accessible α-keto-β,γ-alkynic ester with a hydrazine hydrate. The reaction proceeds through a cascade of conjugate addition, cyclization, and subsequent saponification of the ester in a single pot, directly yielding the target pyrazole-5-carboxylic acid.

The reaction is initiated by the Michael addition of the hydrazine to the electron-deficient alkyne of the ester. This is followed by an intramolecular cyclization of the resulting enamine onto the ketone carbonyl group. The subsequent dehydration of the cyclic intermediate forms the aromatic pyrazole ring. Finally, a base-mediated hydrolysis of the ester group affords the desired carboxylic acid.

Diagram 1: Reaction Workflow for Pyrazole-5-Carboxylic Acid Synthesis

Caption: Workflow from starting materials to product in a single pot.

Materials:

-

Ethyl 2-oxo-4-phenylbut-3-ynoate (1.0 eq)

-

Hydrazine hydrate (1.2 eq)

-

Ethanol (EtOH)

-

Potassium hydroxide (KOH) (3.0 eq)

-

Hydrochloric acid (HCl), 2M

-

Ethyl acetate (EtOAc)

-

Deionized water

Procedure:

-

To a solution of ethyl 2-oxo-4-phenylbut-3-ynoate (1.0 eq) in ethanol (0.2 M), add hydrazine hydrate (1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1 hour. Monitor the formation of the intermediate pyrazole ester by TLC or LC-MS.

-

Once the formation of the intermediate is complete, add a solution of potassium hydroxide (3.0 eq) in water to the reaction mixture.

-

Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours, or until the saponification is complete (as monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

-

Dilute the remaining aqueous solution with deionized water and wash with ethyl acetate to remove any non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2M HCl.

-

A precipitate will form. Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to afford the pure 3-phenyl-1H-pyrazole-5-carboxylic acid.

-

Causality of Reagent Choice: Using hydrazine hydrate serves as both the nucleophile for the initial addition and the source of the N-N bond in the pyrazole ring. Potassium hydroxide is a strong base ideal for the saponification of the ethyl ester to the carboxylate salt.

-

Controlling the Reaction: The initial addition of hydrazine is often exothermic; for larger scale reactions, cooling in an ice bath during the addition is recommended to prevent side reactions.

-

Workup is Critical: The final pH of the aqueous solution during workup is crucial. Over-acidification can lead to protonation of the pyrazole ring, potentially affecting solubility and isolation, while insufficient acidification will result in incomplete precipitation of the product.

Alternative One-Pot Strategy: Three-Component Reaction

A highly efficient alternative involves a three-component reaction (3-CR) of a β-ketoester, a hydrazine, and an aldehyde. This method allows for significant molecular diversity as three different starting materials can be varied.

Method 2: One-Pot Synthesis from Ethyl Acetoacetate, Hydrazine, and an Aldehyde

This elegant approach builds the pyrazole ring and introduces substitution at the 4-position in a single, atom-economical process.

The reaction is believed to proceed via an initial Knoevenagel condensation between the aldehyde and the β-ketoester (ethyl acetoacetate) to form an α,β-unsaturated dicarbonyl intermediate. This is followed by the addition of hydrazine, which can react in a manner similar to the Knorr synthesis, leading to cyclization and aromatization. The final step is the in situ hydrolysis of the ester.

Diagram 2: Three-Component Reaction Mechanism

Caption: Cascade of reactions in the three-component synthesis.

Materials:

-

Ethyl acetoacetate (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Hydrazine sulfate (1.1 eq)

-

Sodium hydroxide (NaOH) (4.0 eq)

-

Ethanol (EtOH)

-

Hydrochloric acid (HCl), 2M

Procedure:

-

In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.

-

Add hydrazine sulfate (1.1 eq) to the mixture.

-